({4-[2-(Dimethylamino)ethoxy]phenyl}methyl)[3-(dimethylamino)propyl]amine trihydrochloride
Description
({4-[2-(Dimethylamino)ethoxy]phenyl}methyl)[3-(dimethylamino)propyl]amine trihydrochloride is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes dimethylamino groups and an ethoxyphenyl moiety, contributing to its diverse chemical properties and reactivity.
Properties
IUPAC Name |
N-[[4-[2-(dimethylamino)ethoxy]phenyl]methyl]-N',N'-dimethylpropane-1,3-diamine;trihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O.3ClH/c1-18(2)11-5-10-17-14-15-6-8-16(9-7-15)20-13-12-19(3)4;;;/h6-9,17H,5,10-14H2,1-4H3;3*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCKWCKJWKLDTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNCC1=CC=C(C=C1)OCCN(C)C.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32Cl3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({4-[2-(Dimethylamino)ethoxy]phenyl}methyl)[3-(dimethylamino)propyl]amine trihydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Ethoxyphenyl Intermediate: The initial step involves the reaction of 4-hydroxybenzaldehyde with 2-dimethylaminoethanol under acidic conditions to form the ethoxyphenyl intermediate.
Alkylation Reaction: The ethoxyphenyl intermediate is then subjected to an alkylation reaction with 3-dimethylaminopropyl chloride in the presence of a base such as potassium carbonate, leading to the formation of the desired amine.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to obtain the trihydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
({4-[2-(Dimethylamino)ethoxy]phenyl}methyl)[3-(dimethylamino)propyl]amine trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, under basic or acidic conditions.
Major Products Formed
Oxidation: Oxides and hydroxyl derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, ({4-[2-(Dimethylamino)ethoxy]phenyl}methyl)[3-(dimethylamino)propyl]amine trihydrochloride is used as a reagent in organic synthesis, particularly in the formation of complex amine derivatives and as a catalyst in certain reactions.
Biology
In biological research, this compound is utilized for its ability to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine
Industry
Industrially, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of ({4-[2-(Dimethylamino)ethoxy]phenyl}methyl)[3-(dimethylamino)propyl]amine trihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino groups facilitate binding to active sites, while the ethoxyphenyl moiety enhances the compound’s affinity for specific targets. This interaction can modulate biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Trimethobenzamide: Similar structure with a trimethoxybenzamide moiety.
4-(Dimethylamino)phenyldiphenylphosphine: Contains a dimethylamino group and a phenyl moiety.
2-(Dimethylamino)ethoxy ethanol: Shares the dimethylaminoethoxy functional group.
Uniqueness
({4-[2-(Dimethylamino)ethoxy]phenyl}methyl)[3-(dimethylamino)propyl]amine trihydrochloride is unique due to its combination of dimethylamino and ethoxyphenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and as a research tool in biological studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
